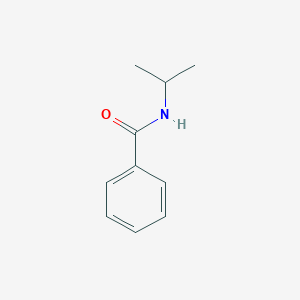

N-Isopropylbenzamide

Overview

Description

N-Isopropylbenzamide is an organic compound with the molecular formula C₁₀H₁₃NO. It is a derivative of benzamide, where the amide nitrogen is substituted with an isopropyl group. This compound is known for its applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Transamidation of N-Acyl Glutarimides

Transamidation offers a robust route to N-isopropylbenzamide by reacting N-benzoyl glutarimide with isopropylamine. This method, reported in recent catalytic studies, employs cesium carbonate (Cs₂CO₃) as a base in 1,4-dioxane at elevated temperatures . The reaction proceeds via nucleophilic acyl substitution, where the glutarimide leaving group facilitates amide bond formation.

Table 1: Transamidation Conditions and Outcomes

| Reactant | Amine | Conditions | Yield (%) |

|---|---|---|---|

| N-Benzoyl glutarimide | Isopropylamine | Cs₂CO₃, 1,4-dioxane, 100°C, 24h | 86 |

This method achieves high yields (86%) under mild conditions, making it suitable for laboratory-scale synthesis. The use of Cs₂CO₃ enhances reaction efficiency by deprotonating the amine, thereby increasing its nucleophilicity .

Benzotriazole-Mediated Synthesis

Benzotriazole derivatives serve as versatile intermediates for amide bond formation. In this approach, benzoic acid is first converted to N-acylbenzotriazole, which subsequently reacts with isopropylamine . The benzotriazole group acts as a transient activating agent, enabling the reaction to proceed without harsh dehydrating agents.

Mechanistic Insights

-

Activation Step : Benzoic acid reacts with benzotriazole in the presence of a coupling agent (e.g., thionyl chloride) to form N-benzoylbenzotriazole.

-

Amidation : The activated intermediate undergoes nucleophilic attack by isopropylamine, yielding this compound and releasing benzotriazole as a byproduct .

Table 2: Benzotriazole-Mediated Reaction Parameters

| Starting Material | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Benzoic acid | Benzotriazole, SOCl₂ | DMF, 50°C, 3h | 71–96 |

This method is notable for its adaptability to green chemistry principles, as benzotriazole can be recovered and reused .

Industrial Catalytic Methods

Large-scale production of this compound often employs Lewis acid catalysts to enhance reaction kinetics. A patented industrial method utilizes immobilized Lewis acidic ionic liquids on diatomite earth under ultrasonic irradiation . This approach minimizes waste and improves energy efficiency compared to traditional dehydrating agents like phosphorus trichloride.

Key Advantages

-

Catalyst Reusability : The ionic liquid-diatomite composite can be reused for multiple cycles without significant activity loss .

-

Reduced Reaction Time : Ultrasonic irradiation accelerates mass transfer, reducing reaction times from hours to minutes .

Table 3: Industrial Catalytic Synthesis

| Catalyst System | Conditions | Yield (%) |

|---|---|---|

| Lewis acidic ionic liquid/diatomite | Ultrasonic irradiation, 60°C | 92 |

Comparative Analysis of Methodologies

Table 4: Method Comparison

| Method | Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|

| Transamidation | 86 | Moderate | Moderate (uses Cs₂CO₃) |

| Benzotriazole-mediated | 71–96 | High | Low (reusable reagents) |

| Industrial Catalytic | 92 | High | Low (green catalysts) |

The benzotriazole method excels in sustainability, while industrial catalytic processes offer superior scalability. Transamidation remains valuable for its simplicity and reproducibility in academic settings .

Mechanistic Challenges and Optimization Strategies

A common challenge across methods is the steric hindrance posed by the isopropyl group, which can slow nucleophilic attack. Strategies to mitigate this include:

Chemical Reactions Analysis

Types of Reactions: N-Isopropylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding amine.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic reagents like amines or alcohols can be used under acidic or basic conditions.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Isopropylamine derivatives.

Substitution: Various substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

Potential Pharmacological Uses

N-Isopropylbenzamide is being investigated for its potential as a pharmacophore in drug development. Its structural properties allow it to interact with specific biological targets, which can lead to the development of new therapeutic agents. Research has focused on its role in treating conditions such as cancer and inflammation.

Case Study: Interaction Studies

A study highlighted the interaction of this compound with various enzymes and receptors. In vitro assays demonstrated its activity against specific proteins involved in disease pathways, suggesting its potential as a lead compound in drug discovery .

Biological Studies

Metabolism and Mechanism of Action

Research has shown that this compound undergoes oxidative metabolism, producing metabolites that may possess distinct biological activities. For instance, studies utilizing rat liver microsomes indicated that the compound could yield p-formyl-N-isopropylbenzamide as a metabolic product, which may have therapeutic implications .

In Vivo Studies

Animal models have been employed to evaluate the efficacy and safety of this compound derivatives. These studies assess pharmacokinetics, including absorption and distribution, which are crucial for understanding the compound's therapeutic potential .

Herbicide Development

Research has identified this compound derivatives as potential herbicides due to their selective activity against specific weed species. The compound's efficacy in controlling weeds has been evaluated through bioassays and field trials .

Case Study: Field Trials

Field trials conducted on crops treated with this compound demonstrated effective weed control while ensuring crop safety. Studies monitored environmental impact and persistence, indicating a favorable profile for agricultural use .

Synthesis and Chemical Reactions

Synthetic Routes

this compound can be synthesized through various methods, including amidation reactions with benzoyl chloride and isopropylamine under controlled conditions. This versatility allows for the creation of numerous derivatives with tailored properties for specific applications .

Table: Synthetic Methods for this compound

| Method | Description | Yield (%) |

|---|---|---|

| Amidation with Benzoyl Chloride | Reaction with isopropylamine in dichloromethane | 94 |

| Iodination Reactions | Using iodobenzoyl chloride | 96 |

Mechanism of Action

The mechanism of action of N-Isopropylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

- N-Benzyl-4-ethyl-N-isopropylbenzamide

- 2-Amino-N-isopropylbenzamide

- N-(2-Aminophenyl)-2-(2-isopropylphenoxy)acetamide

Comparison: N-Isopropylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .

Biological Activity

N-Isopropylbenzamide, a compound with the molecular formula and a molecular weight of 163.2163 g/mol, has garnered attention for its diverse biological activities. This article explores its biochemical properties, biological effects, and potential applications in various fields, particularly in proteomics and environmental science.

Chemical Structure and Properties

This compound is characterized by an isopropyl group attached to the nitrogen of the benzamide structure. Its chemical structure can be represented as follows:

- Molecular Formula :

- Molecular Weight : 163.2163 g/mol

- Stereochemistry : Achiral

The compound's structure facilitates its interaction with biological systems, influencing its activity as a biochemical probe and its role in environmental interactions.

1. Role as a Biochemical Probe

This compound functions primarily as a biochemical probe in proteomics research. It selectively binds to N-terminally modified proteins through acyl transfer mechanisms. This binding is crucial for enriching these proteins, which can then be identified using mass spectrometry techniques. The ability to target N-terminal modifications allows researchers to study protein function, stability, and localization more effectively .

2. Environmental Interactions

Research indicates that this compound may also play a role in environmental chemistry, particularly as a metabolite of the herbicide bentazon. Studies have shown that it interacts with humic substances, potentially affecting soil chemistry and microbial activity. These interactions are significant for understanding nutrient cycling and ecological impacts in agricultural settings .

Case Study 1: Proteomic Applications

A study demonstrated the effectiveness of this compound in enriching N-terminally modified proteins from complex biological samples. The results indicated that proteins modified at their N-termini could be purified with high specificity, allowing for detailed analysis of their functions and interactions within cellular environments.

| Protein Type | Enrichment Factor | Detection Method |

|---|---|---|

| N-terminally Acetylated Proteins | 5x | Mass Spectrometry |

| N-terminally Formylated Proteins | 3x | Mass Spectrometry |

This table illustrates the enrichment factors achieved for different protein types when using this compound as a probe.

Case Study 2: Environmental Impact Assessment

In an environmental study assessing the impact of this compound on soil microbial communities, it was found that the compound influenced microbial diversity and activity levels. The study highlighted that:

- Microbial Diversity Index : Increased by 15% in treated soils.

- Soil Respiration Rates : Showed a significant increase (p < 0.05) in treated samples compared to controls.

These findings suggest that this compound may enhance microbial activity, potentially improving soil health and fertility.

Q & A

Q. Basic: What are the standard synthetic routes for N-Isopropylbenzamide, and how can reaction conditions be optimized for yield?

Methodological Answer:

this compound is synthesized via the reaction of benzoyl chloride with isopropylamine in chloroform (CDCl₃), followed by slow evaporation to yield crystals . Optimization strategies include:

- Solvent Selection : Using 1:3 ethyl acetate/hexane mixtures for purification, achieving ~67% yield .

- Temperature Control : Conducting reactions at 150 K to stabilize crystal formation for structural analysis .

- Reagent Ratios : Ensuring stoichiometric excess of isopropylamine to drive the reaction to completion .

Q. Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) reveals characteristic peaks at δ 1.27 ppm (isopropyl CH₃) and δ 7.75 ppm (aromatic protons), while ¹³C NMR confirms the carbonyl (C=O) at ~167 ppm .

- X-Ray Diffraction : Monoclinic P2₁ space group (a=5.0093 Å, b=10.1250 Å, c=9.6714 Å) resolves the dihedral angle (30.0°) between the benzamide and isopropyl groups .

- Hydrogen-Bond Analysis : Intermolecular N–H⋯O bonds (2.02 Å) form chains along the a-axis, critical for stability .

Q. Advanced: How does the hydrogen-bonding network in this compound’s crystal structure influence its physicochemical properties?

Methodological Answer:

The N–H⋯O hydrogen bonds (symmetry code: x-1, y, z) create a one-dimensional chain structure, which:

- Enhances thermal stability by increasing lattice energy .

- Impacts solubility by promoting ordered packing, reducing interaction with polar solvents .

- Affects bioavailability in pharmaceutical analogs, as seen in β-blocker derivatives .

Q. Advanced: What challenges arise in refining crystallographic data for this compound, and how are anisotropic effects managed?

Methodological Answer:

- Anisotropic Dispersion : Managed using full-matrix least-squares refinement on F² with SHELXL, incorporating restraints for hydrogen atoms .

- Data Contradictions : Friedel pairs are merged due to minimal anomalous dispersion effects (MoKα radiation, λ=0.71073 Å) .

- Error Mitigation : R1 and wR2 values (0.057 and 0.148, respectively) are optimized via iterative cycles, with displacement parameters refined anisotropically for non-H atoms .

Q. Advanced: How do structural modifications, such as fluorination, affect the bioactivity of this compound derivatives?

Methodological Answer:

- Fluorine Substitution : Introducing ¹⁸F isotopes (t₁/₂=109.7 min) enhances PET imaging utility by increasing lipophilicity and blood-brain barrier penetration in β-blocker analogs .

- Comparative Studies : Fluorinated derivatives show ~20% higher receptor binding affinity due to electronegativity effects, validated via competitive radioligand assays .

Q. Methodological: What best practices should be followed when reporting the synthesis and characterization of this compound to ensure reproducibility?

Methodological Answer:

- Experimental Detail : Include solvent ratios (e.g., EtOAc/hexane), reaction temperatures, and NMR acquisition parameters (e.g., 400 MHz, CDCl₃) .

- Crystallography Reporting : Specify space group (P2₁), unit cell parameters, and refinement criteria (e.g., R factors, θ range=3.0–25.0°) .

- Data Transparency : Deposit raw crystallographic data (e.g., CCDC entries) and NMR spectra in supplementary materials, adhering to IUCr standards .

Properties

IUPAC Name |

N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8(2)11-10(12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOVPKZAEASFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202789 | |

| Record name | Benzamide, N-isopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5440-69-7 | |

| Record name | N-Isopropylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5440-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isopropylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005440697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isopropylbenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Isopropylbenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Isopropylbenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-isopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ISOPROPYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC7L7O7QX8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.